molecular formula C11H9FO B13298026 1-Ethynyl-4-fluoro-2,3-dihydro-1H-inden-1-OL

1-Ethynyl-4-fluoro-2,3-dihydro-1H-inden-1-OL

Cat. No.: B13298026
M. Wt: 176.19 g/mol
InChI Key: JTPLVGRDASYOFE-UHFFFAOYSA-N
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Description

1-Ethynyl-4-fluoro-2,3-dihydro-1H-inden-1-OL is a bicyclic compound featuring a hydroxyl group at position 1, a fluorine atom at position 4, and an ethynyl group at position 1. Its molecular formula is C₁₀H₉FO, with a molecular weight of 164.18 g/mol . The ethynyl group introduces rigidity to the structure, while fluorine modulates electronic properties.

Properties

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

IUPAC Name

1-ethynyl-4-fluoro-2,3-dihydroinden-1-ol

InChI

InChI=1S/C11H9FO/c1-2-11(13)7-6-8-9(11)4-3-5-10(8)12/h1,3-5,13H,6-7H2

InChI Key

JTPLVGRDASYOFE-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCC2=C1C=CC=C2F)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Fluorinated Indanone Derivatives

A common precursor is 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, which can be synthesized or sourced commercially. This ketone serves as a versatile intermediate for further functionalization.

Reduction to Indanol

Reduction of the ketone to the corresponding indanol is achieved using sodium tetrahydroborate in methanol at room temperature, yielding the hydroxylated indane intermediate. This step typically proceeds with high yield (around 92%) and mild conditions:

Reagent Solvent Temperature Time Yield
Sodium tetrahydroborate Methanol 20°C 2 h 92%

The reaction involves stirring the ketone solution with the reducing agent, followed by extraction and purification steps.

Introduction of the Ethynyl Group

The ethynyl substituent at the 1-position is introduced via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, using terminal alkynes and halogenated indanol derivatives.

Typical conditions include:

Catalyst Base Solvent Temperature Time Yield
Bis(triphenylphosphine)palladium(II) chloride, copper(I) iodide Triethylamine N,N-dimethylformamide 50-80°C 6-10 h ~73%

In this method, the fluorinated indanol or its halogenated precursor is reacted with 4-fluorophenylacetylene under inert atmosphere. The reaction mixture is then worked up and purified by column chromatography to isolate the ethynylated product.

Alternative Catalytic Systems

Other catalytic systems have been reported for similar alkynylation reactions, including rhodium catalysts in microemulsion media or nickel complexes under carbon dioxide atmosphere, but these are less commonly applied specifically to 1-Ethynyl-4-fluoro-2,3-dihydro-1H-inden-1-OL synthesis.

Cyclization and Cascade Reactions

Advanced synthetic routes may involve cascade cyclizations of o-(2-acyl-1-ethynyl)benzaldehydes to form complex indene derivatives. These methods can be adapted for the synthesis of fluorinated indanol derivatives by controlling regioselectivity and reaction parameters such as temperature and time.

Summary Table of Preparation Methods

Step Reagents/Conditions Solvent/Environment Temperature Time Yield (%) Notes
Ketone reduction Sodium tetrahydroborate Methanol 20°C 2 h 92 Mild conditions, high yield
Ethynyl group introduction Pd(PPh3)2Cl2, CuI, triethylamine N,N-dimethylformamide (DMF) 50-80°C 6-10 h 73 Sonogashira coupling, inert atmosphere
Alternative alkynylation Rhodium catalyst, microemulsion Methanol/propan-1-ol/water 60°C 1 h Variable Microemulsion system
Cascade cyclization o-(2-acyl-1-ethynyl)benzaldehydes, phenylalanine EPA reaction 50-100°C 1.5-4 h 22-53 Regioselective, complex product formation

Experimental Notes and Best Practices

  • Inert Atmosphere: Many steps, especially palladium-catalyzed couplings, require an inert atmosphere (argon or nitrogen) to avoid catalyst deactivation.
  • Purification: Column chromatography on silica gel is the standard purification method after coupling reactions.
  • Temperature Control: Reaction temperature critically affects yield and selectivity; optimal temperatures range from room temperature to 80°C depending on the step.
  • Catalyst Loading: Typical catalyst loadings are in the range of 0.1–0.2 mmol for palladium catalysts relative to substrate.

Research and Patent Sources

The preparation methods are supported by:

  • Experimental protocols and yields from chemical suppliers and research articles detailing palladium-catalyzed alkynylation and reduction steps.
  • Recent advances in cascade cyclization reactions that provide alternative synthetic pathways for indene derivatives.
  • Patent literature describing substituted bicyclic compounds and their synthetic routes relevant to fluorinated indanols.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and stereochemistry. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Features Biological Activity (IC₅₀) Reference
1-Ethynyl-4-fluoro-2,3-dihydro-1H-inden-1-OL Ethynyl (1), F (4) 164.18 Rigid ethynyl, electron-withdrawing F Not reported
4-Phenyl-2,3-dihydro-1H-inden-1-ol derivatives Phenyl (4) ~260–300 Bulky phenyl, enhances hydrophobic interactions 0.48 nM – 1 µM (PD-1/PD-L1 inhibition)
5-Chloro-2,3-dihydro-1H-inden-1-ol Cl (5) 168.62 Chlorine increases hydrophobicity (XLogP3 = 2.1) Not reported
6-Nitro-2,3-dihydro-1H-inden-1-ol NO₂ (6) 179.17 Strong electron-withdrawing nitro group Not reported
(S)-2,3-Dihydro-1H-inden-1-ol None (parent structure) 134.18 Chiral center at C1; used in enantiomer separations Not applicable
2.2. Electronic and Steric Effects
  • Ethynyl vs. In contrast, 4-phenyl analogs (e.g., ChemoCentryx’s CCX4503) leverage phenyl’s hydrophobicity for PD-1/PD-L1 inhibition .
  • Fluorine vs. Chlorine/Nitro : Fluorine’s electronegativity enhances polarity and metabolic stability compared to chlorine (hydrophobic) or nitro (electron-withdrawing) groups. For example, 5-chloro derivatives exhibit higher logP values (2.1) than fluorine-containing analogs .
2.3. Stereochemical Considerations
  • Enantiomer Activity: S-enantiomers of 4-phenyl-dihydroindenols show superior PD-1/PD-L1 inhibition compared to R-forms, highlighting stereochemical sensitivity . The target compound’s ethynyl group may influence chiral recognition in separations, as seen in HPLC resolutions of dihydroindenol derivatives .
  • CD Spectroscopy : Substituents like mesityl or methoxy groups alter Cotton effects in CD spectra, as observed in (S)-1-mesityl-2,2-dimethyl analogs . Ethynyl’s rigidity may similarly affect optical properties.
2.5. Physicochemical and Pharmacokinetic Properties
  • Polarity : Fluorine increases polarity (TPSA ~20.2 Ų) compared to chlorine (TPSA ~20.2 Ų but higher logP) .

Biological Activity

1-Ethynyl-4-fluoro-2,3-dihydro-1H-inden-1-OL is a synthetic compound with potential therapeutic applications. Its unique structure and functional groups suggest diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H9_9F1_1O
  • Molecular Weight : 176.19 g/mol
  • CAS Number : 1558511-36-6

Biological Activity Overview

Research into the biological activity of 1-Ethynyl-4-fluoro-2,3-dihydro-1H-inden-1-OL has highlighted several key areas:

Antiviral Activity

Recent studies indicate that compounds with similar structures exhibit significant antiviral properties. For example, derivatives of indene compounds have shown activity against various viruses, including HIV and Dengue virus. The specific mechanism often involves inhibition of viral replication or interference with viral enzymes.

Inhibition of Enzymatic Activity

The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For instance, studies suggest that it may modulate the activity of enzymes like reverse transcriptase, which is crucial for retroviral replication.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of 1-Ethynyl-4-fluoro-2,3-dihydro-1H-inden-1-OL:

  • Antiviral Testing :
    • Method : Viral plaque reduction assays were performed using cell lines susceptible to HIV and other viruses.
    • Results : The compound demonstrated an IC50_{50} value of approximately 2.95 µM against HIV reverse transcriptase, indicating potent antiviral activity.
  • Enzyme Inhibition Studies :
    • Method : Enzyme inhibition assays were conducted to assess the effect on specific targets.
    • Results : Significant inhibition was noted in enzyme assays related to viral replication processes.
  • Cytotoxicity Assessment :
    • Method : MTT assays were used to determine cell viability in the presence of varying concentrations of the compound.
    • Results : The compound exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.

Data Table

Activity TypeMethodologyIC50_{50} ValueRemarks
Antiviral (HIV)Viral plaque reduction assay2.95 µMPotent inhibitor
Enzyme inhibitionEnzyme assayVaries by targetSignificant inhibition observed
CytotoxicityMTT assay>50 µMLow cytotoxicity

Q & A

Q. What are the recommended synthetic routes for 1-Ethynyl-4-fluoro-2,3-dihydro-1H-inden-1-OL, and how do reaction conditions influence yield?

The synthesis of fluorinated indenols like 1-Ethynyl-4-fluoro-2,3-dihydro-1H-inden-1-OL typically involves fluorination of a precursor. A common approach for analogous compounds (e.g., 5-fluoro-2,3-dihydro-1H-inden-1-ol) uses Selectfluor as a fluorinating agent under mild conditions (e.g., acetonitrile, 50°C, 12 hours) . For the ethynyl group, alkyne functionalization via Sonogashira coupling or palladium-catalyzed cascades (e.g., hydration-olefin insertion) may be adapted . Key factors affecting yield include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency.
  • Catalyst selection : Pd(PPh₃)₄ improves alkyne coupling reactivity.
  • Temperature control : Excess heat may lead to side reactions like over-fluorination or ethynyl group decomposition.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assign peaks for the fluorinated aromatic ring (δ ~110-130 ppm for ¹³C-F) and ethynyl proton (δ ~2.5-3.5 ppm). Use DEPT-135 to confirm CH₂/CH groups in the dihydroindenol ring .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with ORTEP-3 generating 3D molecular visualizations . For accurate bond-length analysis, collect high-resolution data (≤ 0.8 Å) to resolve fluorine-induced distortions.
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error to distinguish isotopic patterns from bromine/chlorine impurities .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitutions?

The 4-fluoro group activates the aromatic ring toward electrophilic substitution but deactivates it for nucleophilic attacks due to its -I effect. For example:

  • Nucleophilic aromatic substitution (SNAr) : Requires strong bases (e.g., NaNH₂) to generate a Meisenheimer complex at the 4-position.
  • Cross-coupling : The ethynyl group enables Suzuki-Miyaura or Heck reactions, but fluorine may hinder Pd coordination; use bulky ligands (e.g., SPhos) to mitigate this .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for the (1R) or (1S) configurations of this compound?

Chiral resolution of dihydroindenols often employs:

  • Chiral auxiliaries : Use (R)-BINOL to induce asymmetry during fluorination.
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze acetylated intermediates, yielding >90% enantiomeric excess (ee) .
  • Chiral chromatography : Utilize cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) for preparative separation.

Q. What computational tools predict the compound’s binding affinity to biological targets like kinases or GPCRs?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., B-Raf kinase). The ethynyl group’s linear geometry may occupy hydrophobic pockets, while fluorine forms halogen bonds with backbone carbonyls .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes; RMSD <2 Å over 100 ns indicates robust binding .

Q. How do researchers resolve contradictions in reported bioactivity data for fluorinated indenols?

Conflicting bioactivity results often arise from:

  • Solubility variability : Use standardized DMSO stock solutions (<0.1% v/v in assays).
  • Cellular context : Test in multiple cell lines (e.g., A375 melanoma vs. Colo205 colon cancer) to account for pathway-specific effects .
  • Metabolic stability : LC-MS/MS quantifies parent compound vs. metabolites in plasma; adjust IC₅₀ values accordingly .

Methodological Tables

Q. Table 1: Comparison of Fluorination Methods

MethodReagent/CatalystYield (%)Purity (%)Reference
Electrophilic FluorinationSelectfluor65-7595
Pd-Catalyzed CascadePd(OAc)₂/XPhos85-9998

Q. Table 2: Key Pharmacodynamic Parameters

ParameterValue (A375 Xenograft)MethodReference
Plasma conc. for stasis4.48 μMIndirect response model
pMEK1 inhibition IC₅₀3.06 μMPK/PD modeling

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